(5-Chloro-2-nitrosophenyl)(phenyl)methanone
Description
Properties
CAS No. |
37496-77-8 |
|---|---|
Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
(5-chloro-2-nitrosophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-7-12(15-17)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
RGIBTZJEIBKXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrosophenyl)(phenyl)methanone typically involves the nitration of 5-chloro-2-nitrosobenzene followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrosophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Major Products Formed
Oxidation: 5-Chloro-2-nitrophenyl(phenyl)methanone.
Reduction: 5-Chloro-2-aminophenyl(phenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-nitrosophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrosophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include benzophenones and acetophenones with variations in substituents (e.g., –NO₂, –OH, –OCH₃, –NHCH₃) at the 2- and 5-positions. The table below summarizes critical
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Synthesis Method | Key Applications | References |
|---|---|---|---|---|---|---|---|
| (5-Chloro-2-nitrosophenyl)(phenyl)methanone | 5-Cl, 2-NO | C₁₃H₉ClNO₂ | 245.5 | Not reported | Likely nitrosation of 2-amino precursor | Pharmaceutical intermediates (inferred) | |
| 1-(5-Chloro-2-hydroxyphenyl)-2-nitroethanone | 5-Cl, 2-OH, 2-NO₂ | C₈H₆ClNO₄ | 215.59 | 112 | Hydrolysis of nitrocoumarin | Organic synthesis | |
| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 2-Cl, 4-OH, 5-OCH₃ | C₉H₉ClO₃ | 200.62 | 109–110 | Friedel-Crafts acylation | Not specified | |
| 5-Chloro-2-(methylamino)phenylmethanone | 5-Cl, 2-NHCH₃ | C₁₄H₁₃ClNO | 246.72 | Not reported | Amination of chloro-nitro precursors | Drug intermediates | |
| (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | 4-Cl, 5-F, 2-OH | C₁₃H₉ClFO₂ | 260.66 | Not reported | Multi-step coupling reactions | Bioactive compound design |
Key Observations :
- Nitroso vs. For example, 1-(5-Chloro-2-hydroxyphenyl)-2-nitroethanone (m.p. 112°C) has a higher melting point than inferred values for nitroso derivatives due to stronger dipole interactions .
- Chlorine Position : Chlorine at the 5-position (meta to the ketone) may sterically hinder electrophilic substitutions compared to 2- or 4-position analogs .
- Hydroxy/Methoxy Substituents: Hydroxy groups increase hydrogen-bonding capacity (e.g., 109–110°C for 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone), whereas methoxy groups enhance lipophilicity .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are employed to confirm the structural identity of (5-Chloro-2-nitrosophenyl)(phenyl)methanone?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are compared to predicted values for nitroso and ketone functional groups. For example, the nitroso group (N=O) may exhibit deshielding effects on adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is used to confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) or electron impact (EI) modes are selected based on compound stability .
Q. What synthetic routes are documented for (5-Chloro-2-nitrosophenyl)(phenyl)methanone?
- Methodology :
- Friedel-Crafts Acylation : Reacting 5-chloro-2-nitrosobenzoyl chloride with benzene in the presence of Lewis acid catalysts (e.g., AlCl₃) .
- Cross-Coupling Reactions : Palladium-catalyzed coupling between halogenated nitroso precursors and phenylboronic acids under inert atmospheres .
- Oxidative Nitrosation : Conversion of amine precursors to nitroso derivatives using nitrous acid (HNO₂) or tert-butyl nitrite (t-BuONO) .
Advanced Research Questions
Q. How is X-ray crystallography utilized to resolve the crystal structure of (5-Chloro-2-nitrosophenyl)(phenyl)methanone?
- Methodology :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å). Data processed with CrysAlis software .
- Structure Refinement : SHELXL software for least-squares refinement. Parameters include anisotropic displacement for non-H atoms and hydrogen positions constrained to parent sites. R-factor convergence < 0.05 indicates high accuracy .
- Key Challenges : Managing electron density ambiguities near the nitroso group, which may require disorder modeling .
Q. How can computational methods address contradictions in crystallographic data for nitroso-containing methanones?
- Methodology :
- Electron Density Analysis : Use of Fourier maps to identify misplaced peaks. Dynamic disorder in nitroso groups is resolved via partial occupancy refinement .
- Theoretical Calculations : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) to validate bond lengths and angles against experimental data .
Q. What experimental strategies evaluate the enzyme inhibitory potential of (5-Chloro-2-nitrosophenyl)(phenyl)methanone?
- Methodology :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates. For example, monitor protease activity via fluorescence quenching in real-time .
- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes to active sites (e.g., cytochrome P450). Docking scores and binding free energies (ΔG) correlate with inhibitory efficacy .
- Selectivity Studies : Competitive binding assays against related enzymes to assess specificity .
Q. How do reaction conditions influence the regioselectivity of functionalization in (5-Chloro-2-nitrosophenyl)(phenyl)methanone?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor electrophilic substitution at the nitroso group, while non-polar solvents stabilize ketone reactivity .
- Temperature Control : Low temperatures (0–5°C) suppress side reactions during nitroso group modifications .
- Catalyst Screening : Transition metals (e.g., AgNO₃) enhance nitrosation efficiency, as seen in analogous methanone syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
